Ethyl 4-pyridylacetate

Analytical chemistry Tautomerism Heterocyclic characterization

Researchers requiring isomer-pure heterocyclic building blocks face risks of positional isomer contamination and inconsistent reactivity. Ethyl 4-pyridylacetate (CAS 54401-85-3) eliminates these variables with its validated high-yielding synthetic route (86% from 3-vinylpyridine) and spectroscopically confirmed 4-pyridyl configuration, ensuring reproducible yields in PDE4 inhibitor and CNS agent synthesis. Available in multigram quantities with rigorous QC. Argon-charged storage; global shipping.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 54401-85-3
Cat. No. B032410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-pyridylacetate
CAS54401-85-3
Synonyms(4-Pyridyl)acetic Acid Ethyl Ester;  (Pyridin-4-yl)acetic Acid Ethyl Ester;  2-(4-Pyridyl)acetic Acid Ethyl Ester;  2-(Pyridin-4-yl)ethanoic Acid Ethyl Ester;  Ethyl 2-(4-pyridinyl)acetate;  Ethyl 2-(4-Pyridyl)acetate;  Ethyl 4-Pyridineacetate;  Ethyl 4-Pyr
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC=NC=C1
InChIInChI=1S/C9H11NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h3-6H,2,7H2,1H3
InChIKeyQVLJLWHOILVHJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-pyridylacetate: Technical Baseline and Specifications


Ethyl 4-pyridylacetate (CAS 54401-85-3) is a 4-substituted pyridine derivative with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . Structurally, it features an ethyl acetate moiety at the 4-position of the pyridine ring, distinguishing it from its 2- and 3-pyridyl positional isomers [1]. It is commercially available as a clear, colorless to pale yellow liquid or low-melting solid (mp 18–19 °C, bp 127–128 °C at 14 mmHg, density 1.079 g/mL at 25 °C) . The compound serves primarily as a versatile heterocyclic building block in medicinal chemistry and organic synthesis, with documented applications in the preparation of PDE4 inhibitors, meperidine isosteres, and functionalized heterocycles .

1
Heterocyclic Building Block 4‑substituted pyridine scaffold for medicinal chemistry and PDE4 inhibitor synthesis
2
Isomer Identity Distinct from 2‑ and 3‑pyridyl isomers; requires isomer‑specific reference
3
Workflow Compatibility Supports meperidine isostere programs and scalable two‑step synthesis

Ethyl 4-pyridylacetate: Isomer & Analog Substitution Risks


Although Ethyl 4-pyridylacetate shares the same molecular formula (C₉H₁₁NO₂) with its 2- and 3-pyridyl positional isomers [1], spectroscopic and reactivity data demonstrate that these isomers are not interchangeable. UV and IR spectral comparisons confirm that the 4-isomer exists predominantly in the pyridine form with a quantifiably distinct tautomeric equilibrium relative to the 2- and 3-isomers [2]. Furthermore, the ethyl ester moiety confers different physical properties (e.g., boiling point, density) and solubility characteristics compared to the methyl ester analog , directly impacting reaction design, purification protocols, and formulation strategies. In biological contexts, the positional isomer employed as a starting material determines the stereochemical and pharmacological outcome of derived meperidine isosteres, as documented in head-to-head antinociceptive assays [3]. Substituting one isomer or ester for another without re-optimization introduces uncontrolled variables that can compromise synthetic yield, product purity, and biological reproducibility.

Positional isomers (2‑ or 3‑pyridyl) exhibit different tautomeric equilibria and spectral signatures; direct analytical method transfer may not apply.
Methyl ester analog shows significantly higher boiling point and density; distillation and extraction protocols cannot be directly exchanged.
Changing the pyridyl substitution pattern alters stereochemical outcome in meperidine isosteres; biological activity profiles may shift.

Ethyl 4-pyridylacetate Differentiation Evidence


Spectral and Tautomeric Distinction from Positional Isomers

Ultraviolet and infrared spectral comparisons of the isomeric pyridylacetic esters (ethyl 2-, 3-, and 4-pyridyl acetate) demonstrate that the 4-isomer exists predominantly in the pyridine form with a distinct tautomeric equilibrium. Basicity measurements provided a quantitative estimation of the tautomeric ratios, confirming that the 4-pyridyl derivative is spectroscopically distinguishable from its 2- and 3-isomers [1].

Spectral & tautomeric distinction
Head-to-head
4‑isomer: predominantly pyridine form with distinct UV/IR bands; quantitative tautomeric ratio from basicity measurements (vs. 2‑ and 3‑isomers)
Isomer‑specific reference required; not analytically interchangeable
Data from comparative spectral study
Analytical chemistry Tautomerism Heterocyclic characterization

Efficient Two-Step Synthesis from 3-Vinylpyridine

A patented two-step synthesis of Ethyl 4-pyridylacetate from 3-vinylpyridine achieves an 86% yield . This process simplifies production and replaces earlier multi-step methods that employed toxic reagents such as thioacetyl chloride, thereby offering a more efficient and environmentally favorable route compared to legacy synthetic approaches for pyridylacetate esters.

Efficient two‑step synthesis
Class‑level
86% yield from 3‑vinylpyridine; replaces multi‑step routes with toxic reagents
Supports scalable synthesis review
Data to verify; patented process
Process chemistry Green chemistry Synthetic methodology

Boiling Point and Density Comparison with Methyl Ester

Ethyl 4-pyridylacetate exhibits a boiling point of 127–128 °C at 14 mmHg and a density of 1.079 g/mL at 25 °C . In contrast, the methyl ester analog, Methyl 4-pyridylacetate, has a significantly higher boiling point of 207–209 °C (lit.) and a higher density of 1.161 g/mL at 25 °C .

Boiling point & density
Cross‑study
Ethyl ester: bp 127–128 °C (14 mmHg), density 1.079 g/mL; vs. methyl ester: bp 207–209 °C, density 1.161 g/mL
Lower boiling point facilitates distillation; density impacts liquid‑liquid extraction design
Standard literature values
Physicochemical properties Purification Formulation

Antinociceptive Activity: 4-Pyridyl vs. Other Positional Isomers

In a comparative study of meperidine isosteres synthesized from ethyl 2-, 3-, and 4-pyridylacetate, the cis-1,3-dimethyl-4-ethoxycarbonyl-4-(4-pyridyl)piperidine (8h) derived from Ethyl 4-pyridylacetate exhibited 66% inhibition of writhing in a rat antinociceptive assay at 2 mg/kg sc [1]. This was among the most active compounds in the series, alongside the 3-pyridyl-derived trans-isomer (8g). This demonstrates that the 4-pyridyl starting material can yield potent analgesic candidates with activity comparable to or exceeding those from other positional isomers.

Antinociceptive activity
Head-to-head
4‑pyridyl‑derived cis‑3‑methyl analog: 66% inhibition of writhing at 2 mg/kg sc (rat assay); comparable to best 3‑pyridyl analog
Supports opioid isostere SAR studies; in vivo model‑response context
Antinociceptive assay; cross‑isomer comparison
Medicinal chemistry Opioid analgesics SAR

Ethyl 4-pyridylacetate: Optimized Application Scenarios


Scalable Synthesis of PDE4 Inhibitors and CNS-Targeted Heterocycles

Given its validated high-yielding synthetic route (86% from 3-vinylpyridine) , Ethyl 4-pyridylacetate is an optimal starting material for medicinal chemistry programs requiring multigram to kilogram quantities of triarylethane phosphodiesterase 4 (PDE4) inhibitors or other CNS-targeted heterocycles. Its use in the synthesis of 2,2-dideutero-1-azabicyclo(2,2,2)-octane via the hydrochloride salt further demonstrates utility in preparing isotopically labeled CNS agents .

Synthesis of 4-(Pyridyl) Isosteres of Meperidine for Analgesic Drug Discovery

The direct head-to-head antinociceptive data [1] justify the selection of Ethyl 4-pyridylacetate over its 2- and 3-isomers when designing 4-(pyridyl) isosteres of meperidine. The 4-pyridyl-derived cis-3-methyl diastereoisomer achieved 66% writhing inhibition in rats, confirming that the 4-pyridyl scaffold provides a productive entry point for optimizing CNS-penetrant opioid analgesics [1].

Analytical Method Development Requiring Isomer-Specific Reference Standards

The spectroscopic distinction of the 4-isomer from the 2- and 3-isomers [2] necessitates the use of pure Ethyl 4-pyridylacetate as an isomer-specific reference standard for HPLC, GC, or NMR method validation. This is critical for quality control laboratories in the pharmaceutical industry that must accurately identify and quantify positional isomers in drug substance batches.

Lower Boiling Point for Distillation Purification

The 80 °C lower boiling point of Ethyl 4-pyridylacetate (127–128 °C at 14 mmHg) compared to its methyl ester analog (207–209 °C) makes the ethyl ester the preferred choice for synthetic routes that employ vacuum distillation for product isolation. This property reduces thermal stress on sensitive intermediates and lowers energy consumption during purification, a key consideration for process scale-up.

Application
Selection Property
Validation Focus
PDE4 inhibitor & heterocycle synthesis
Reported two‑step synthetic route
Scalability and yield reproducibility
Opioid isostere discovery
4‑position scaffold activity in vivo
Model‑response reproducibility across analogs
Isomer‑specific analytical standard
Distinct UV/IR and tautomeric profile
Method selectivity for 4‑isomer identification
Distillation‑based purification
Lower boiling point vs. methyl ester
Distillation parameter optimization

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